Almitrine Monomethanesulfonate

Descripción

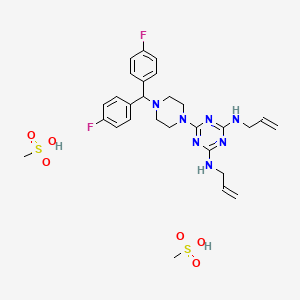

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

29608-49-9 |

|---|---|

Fórmula molecular |

C27H33F2N7O3S |

Peso molecular |

573.7 g/mol |

Nombre IUPAC |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4) |

Clave InChI |

QLOOZWWKRKLKMX-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

Apariencia |

Solid powder |

Otros números CAS |

29608-49-9 |

Números CAS relacionados |

27469-53-0 (Parent) 75-75-2 (Parent) |

Sinónimos |

Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |

Origen del producto |

United States |

Mechanistic Elucidation of Almitrine Mesylate S Biological Actions

Modulatory Effects on Peripheral Chemoreceptors

The principal mechanism of almitrine (B1662879) mesylate involves the potentiation of peripheral chemoreceptor activity, which are key sensory organs for monitoring blood gas levels. nih.gov

Agonistic Interaction with Carotid Body Chemoreceptors

Almitrine mesylate functions as a direct agonist of the peripheral chemoreceptors located in the carotid bodies. nih.govdrugbank.com These small clusters of cells, situated at the bifurcation of the common carotid arteries, are integral to the body's response to changes in arterial oxygen levels. patsnap.com By binding to and stimulating these receptors, almitrine amplifies their natural response to blood gas tensions. nih.govpatsnap.com This agonistic interaction heightens the sensitivity of the carotid bodies, resulting in an increased signaling output to the respiratory centers in the brainstem. patsnap.com The consequence is an enhanced respiratory drive, which can lead to an increase in the depth and frequency of breathing. patsnap.com Animal studies have demonstrated that almitrine specifically stimulates aortic and carotid chemoreceptors, which subsequently increases ventilation and improves arterial blood gases. nih.gov

Augmentation of Hypoxia-Sensing Pathways

Almitrine mesylate significantly enhances the body's response to hypoxia. nih.gov It makes the body more responsive to low oxygen levels by increasing the sensitivity of peripheral chemoreceptors. patsnap.com Research suggests that the compound excites carotid body chemoreceptors through a mechanism that mimics the effects of hypoxia itself. nih.gov This heightened sensitivity is particularly evident in the increased hypoxic ventilatory response (HVR) observed following almitrine administration. nih.gov In a study involving patients with severe hypoxic chronic air-flow obstruction, a single oral dose of almitrine led to a substantial increase in the isocapnic HVR, demonstrating its potent ability to stimulate chemosensitivity to hypoxia. nih.gov

Table 1: Effect of Almitrine on Hypoxic Ventilatory Response (HVR) in Patients with Chronic Air-Flow Obstruction

| Treatment Group | Mean Isocapnic HVR (ΔVE/ΔSaO2) | Range of Isocapnic HVR (ΔVE/ΔSaO2) |

|---|---|---|

| Almitrine | -1.5 L/min/%SaO2 | -0.5 to -3.1 L/min/%SaO2 |

| Placebo | -0.4 L/min/%SaO2 | -0.3 to -1.3 L/min/%SaO2 |

Data sourced from a randomized, double-blind, placebo-controlled study. nih.gov

Influence on Carbon Dioxide Chemosensitivity in Animal Models

Studies in animal models, particularly in anesthetized cats, have revealed that almitrine mesylate also modulates the response to carbon dioxide (CO2). nih.govnih.gov The compound has been shown to enhance the CO2 sensitivity of the peripheral chemoreflex loop without affecting the central chemoreflex. nih.gov In one key study, intravenous administration of almitrine significantly increased the peripheral chemoreflex's sensitivity to CO2. nih.govphysiology.org Furthermore, investigations using single-fiber preparations of carotid body chemosensory fibers demonstrated that almitrine administration led to a striking increase in the chemosensory response to CO2, even under hyperoxic conditions. nih.gov This suggests a multiplicative stimulus interaction between almitrine and CO2 at the peripheral chemoreceptor level. nih.gov

Table 2: Effect of Almitrine on Peripheral CO2 Sensitivity in Anesthetized Cats

| Condition | Mean Peripheral Chemoreflex CO2 Sensitivity (l.min⁻¹·kPa⁻¹) |

|---|---|

| Control | 0.315 |

| With Almitrine | 0.564 |

Data from a study partitioning ventilatory response into central and peripheral components. nih.govphysiology.org

Pulmonary Vascular Regulatory Mechanisms

Beyond its effects on chemoreceptors, almitrine mesylate directly influences the pulmonary vasculature, playing a crucial role in optimizing gas exchange within the lungs. patsnap.com

Investigation of Selective Pulmonary Vasoconstriction

Almitrine mesylate is recognized for its ability to induce selective vasoconstriction of pulmonary arteries. patsnap.comjvsmedicscorner.com This effect is particularly targeted towards blood vessels in poorly ventilated or non-aerated areas of the lungs. patsnap.comjvsmedicscorner.com This mechanism is an enhancement of the body's natural hypoxic pulmonary vasoconstriction (HPV) response, which aims to divert blood flow away from hypoxic alveoli. jvsmedicscorner.com In animal models, low-dose almitrine has been shown to enhance HPV. nih.gov This selective action on pulmonary vessels is critical, as it helps to redirect pulmonary blood flow from areas with a low ventilation-perfusion ratio to areas where ventilation is more effective. patsnap.comjvsmedicscorner.com

Enhancement of Hypoxic Pulmonary Vasoconstriction Responses

However, the effect of almitrine on HPV appears to be dose-dependent. While lower doses enhance HPV, studies in animal models have shown that high doses of almitrine bismesylate can inhibit this response. glpbio.comnih.gov In a study involving closed-chest dogs, a high-dose infusion of almitrine bismesylate led to a significant increase in blood flow to a hypoxic lung, indicating an inhibition of HPV. nih.gov This complex dose-response relationship suggests a nuanced interaction with the pulmonary vasculature.

Intracellular and Molecular Targets of Almitrine Mesylate

The biological effects of almitrine mesylate are rooted in its interactions with specific intracellular and molecular components. These interactions ultimately translate into the observed physiological changes.

Preservation of Mitochondrial Bioenergetics Under Hypoxic Conditions

Mitochondria are highly sensitive to oxygen levels, and their function can be compromised under hypoxic conditions. patsnap.com Almitrine has demonstrated a protective effect on mitochondria during periods of low oxygen. patsnap.com Research suggests that almitrine may help maintain mitochondrial function, thereby preserving cellular integrity and function when oxygen is scarce. patsnap.com In a study on rat astrocytes, almitrine was found to counteract the hypoxia-induced decrease in the activity of mitochondrial manganese superoxide (B77818) dismutase (Mn-SOD), an important antioxidant enzyme. nih.gov This finding suggests that almitrine may bolster the synthesis of certain mitochondrial proteins, offering a potential therapeutic avenue for ischemic cell injury. nih.gov

Specific Modulation of Ion Channel Activities

Almitrine mesylate exerts significant influence over the activity of specific ion channels, which are crucial for cellular signaling and excitability.

A key aspect of almitrine's mechanism is the selective inhibition of calcium-dependent potassium (KCa) channels. glpbio.comnih.govmedchemexpress.com These channels are involved in regulating the cell's resting membrane potential and excitability. frontiersin.org Research using patch-clamp techniques on chemoreceptor cells from the carotid body of rats and rabbits has shown that almitrine significantly inhibits the calcium-dependent component of potassium currents. nih.gov

Further investigation at the single-channel level revealed that almitrine inhibits the activity of high-conductance KCa channels by reducing their open probability. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.22 µM. glpbio.comnih.gov This inhibitory action on KCa channels has also been observed in other cell types, such as GH3 cells. nih.gov The selective inhibition of these channels in chemoreceptor cells is considered a significant part of the therapeutic action of almitrine. nih.gov

While almitrine has a pronounced effect on calcium-dependent potassium channels, its impact on other ion channels appears to be limited. Studies have shown that almitrine, at concentrations up to 10 µM, does not affect whole-cell voltage-dependent potassium (K+), calcium (Ca2+), or sodium (Na+) currents in rat or rabbit chemoreceptor cells. glpbio.comnih.gov This selectivity highlights the specific nature of almitrine's interaction with ion channels. However, by stimulating peripheral chemoreceptors, almitrine does induce an increase in the firing rate of various respiratory neurons, including inspiratory and expiratory neurons in the nucleus tractus solitarius and nucleus ambiguus. nih.gov

Putative Interactions with Cellular Transporters (e.g., Na+/K+ ATPase)

Evidence suggests that almitrine mesylate may also interact with cellular transporters, such as the Sodium/potassium-transporting ATPase subunit alpha-1 (Na+/K+ ATPase). ncats.io The Na+/K+ ATPase is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of all animal cells. frontiersin.org This pump's activity is crucial for numerous cellular processes. While the precise details of the interaction between almitrine and Na+/K+ ATPase are still under investigation, it is listed as a target for the compound. patsnap.comncats.io The Na+/K+ ATPase itself is subject to complex regulation by various factors, including neurotransmitters and protein kinases, which can modulate its activity. frontiersin.orgesmed.org

Table 1: Investigated Effects of Almitrine Mesylate on Ion Channels and Transporters

| Target | Effect | Cell Type | Concentration | Finding | Reference |

|---|---|---|---|---|---|

| Ca2+-dependent K+ channels | Inhibition | Rat chemoreceptor cells, GH3 cells | IC50 = 0.22 µM | Decreased open probability of high-conductance channels. | nih.gov |

| Voltage-dependent K+ currents | No effect | Rat and rabbit chemoreceptor cells | Up to 10 µM | No significant change in current. | nih.gov |

| Voltage-dependent Ca2+ currents | No effect | Rat and rabbit chemoreceptor cells | Up to 10 µM | No significant change in current. | nih.gov |

| Voltage-dependent Na+ currents | No effect | Rat and rabbit chemoreceptor cells | Up to 10 µM | No significant change in current. | nih.gov |

| Na+/K+ ATPase | Putative Interaction | Not specified | Not specified | Listed as a primary target. | ncats.io |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Almitrine |

| Almitrine bismesylate |

| Almitrine mesylate |

| Dibucaine |

Oxidative Stress Mitigation and Antioxidant Properties

Almitrine mesylate's biological actions extend to the realm of cellular oxidative stress, where it has demonstrated potential antioxidant properties. Research suggests that the compound may help mitigate the damaging effects of reactive oxygen species (ROS), which are key contributors to cellular injury in various pathological conditions. This antioxidant capacity appears to be linked to its influence on mitochondrial function, a primary site of intracellular free radical production.

One area of investigation has been the effect of Almitrine mesylate on muscle fatigue, where oxidative stress is a known contributing factor. Studies on isolated rat diaphragm muscle have explored whether the enhanced recovery from fatigue observed with Almitrine treatment is due to an antioxidant mechanism. In these experimental models, Almitrine mesylate has been shown to counteract the effects of chemically induced free radicals. nih.gov

A study investigating the mechanism of action of almitrine on isolated rat diaphragm muscle fatigue found that almitrine (6 and 10 µg/ml) administered before fatigue induction resulted in better recovery rates compared to when it was applied after fatigue had set in. nih.gov Furthermore, in a model where free radicals were generated using a mixture of ferric chloride (FeCl₃) and adenosine (B11128) diphosphate (B83284) (ADP), Almitrine mesylate at a concentration of 6 µg/ml was able to completely reverse the reduction in baseline twitch tension caused by the free radicals. nih.gov This finding suggests a direct or indirect antioxidant effect, although the study noted that it does not act like a typical antioxidant. nih.gov

The protective effects on mitochondria under hypoxic conditions have also been noted as a component of Almitrine mesylate's mechanism. patsnap.com By potentially reducing the generation of ROS from the mitochondrial electron transport chain, Almitrine mesylate may help preserve cellular integrity and function in low-oxygen environments. While the primary therapeutic action of Almitrine mesylate is as a respiratory stimulant, its ability to mitigate oxidative stress presents an additional facet of its biological activity that warrants further investigation. nih.govpatsnap.com

Detailed Research Findings on Almitrine Mesylate's Antioxidant Effects

| Experimental Model | Key Parameter Measured | Treatment | Key Finding |

| Isolated Rat Diaphragm Muscle | Baseline twitch tension reduction by free radicals (FeCl₃ + ADP) | Almitrine mesylate (6 µg/ml) | Completely reversed the reduction in baseline twitch tension. nih.gov |

| Isolated Rat Diaphragm Muscle | Recovery from low-frequency fatigue | Almitrine mesylate (6 and 10 µg/ml) pre-fatigue | Resulted in better recovery rates compared to post-fatigue application. nih.gov |

Preclinical Pharmacodynamics and Efficacy in Experimental Models

Respiratory Physiological Responses

Almitrine (B1662879) mesylate is a respiratory stimulant that primarily enhances respiration by acting as an agonist of peripheral chemoreceptors located in the carotid bodies. wikipedia.org Preclinical studies in various animal models have been instrumental in elucidating the compound's mechanism of action on the respiratory system.

Further research in conscious kittens revealed that almitrine could modify the typical biphasic ventilatory response to hypoxia. nih.gov In young kittens (1 and 4 days old), almitrine significantly reduced the secondary fall in ventilation that typically follows an initial hypoxic-induced increase. nih.gov This effect was not observed in older kittens, suggesting age-dependent effects on respiratory control mechanisms. nih.gov The primary mechanism for this stimulation is its action on peripheral chemoreceptors, which leads to an increased ventilatory drive even as blood gas levels improve (i.e., rising PaO2 and falling PaCO2). nih.gov

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Anesthetized Dogs | Dose-dependent increase in respiratory rate and ventilation. | capes.gov.br |

| Anesthetized Dogs (Hyperoxia/Hypoxia) | Restored respiratory response during hyperoxia and augmented it during hypoxia. | nih.gov |

| Conscious Kittens (1-4 days old) | Significantly reduced the secondary fall in ventilation during the biphasic hypoxic response. | nih.gov |

A critical aspect of almitrine's pharmacodynamics is its selective action on peripheral chemoreceptors. The body's respiratory control system involves both peripheral chemoreceptors (mainly in the carotid and aortic bodies), which respond primarily to changes in arterial oxygen, and central chemoreceptors in the brainstem, which are highly sensitive to carbon dioxide levels. nih.govyoutube.com

A key study in anesthetized cats was designed to partition the ventilatory response into its peripheral and central components. physiology.orgnih.gov Using a dynamic end-tidal forcing technique, researchers found that intravenous almitrine significantly increased the CO2 sensitivity of the peripheral chemoreflex loop. physiology.orgnih.gov However, the CO2 sensitivity of the central chemoreflex remained unchanged. physiology.orgnih.gov This was further confirmed by an artificial brain stem perfusion technique, which showed that administering almitrine directly to the blood perfusing the brain stem did not affect ventilation, confirming its action is located outside the central nervous system. physiology.orgnih.gov This selective enhancement of peripheral chemoreceptor sensitivity is a hallmark of almitrine's mechanism. nih.govpatsnap.com

Interactive Table: Effect of Almitrine on Chemoreflex CO2 Sensitivity in Anesthetized Cats

| Chemoreflex Component | Response to Almitrine | Average Sensitivity Change (l.min⁻¹·kPa⁻¹) | Reference |

|---|---|---|---|

| Peripheral Chemoreflex | Sensitivity Increased | From 0.315 to 0.564 | physiology.orgnih.gov |

| Central Chemoreflex | No Change | Not significant | physiology.orgnih.gov |

Neurophysiological studies provide direct evidence of almitrine's influence on the neural signals that control respiratory muscles. In anesthetized, vagotomized cats, intravenous almitrine was shown to increase the neural activity of both the hypoglossal nerve, which innervates the tongue and upper airway muscles, and the phrenic nerve, which controls the diaphragm. nih.gov

The study found that almitrine increased both hypoglossal and phrenic electroneurogram (ENG) activity in a dose-dependent manner, with a maximum effect observed at approximately 1.0 mg/kg. nih.gov This enhanced neural output was observed across a wide range of arterial oxygen and carbon dioxide pressures. nih.gov In dogs, almitrine administration led to increased electrical activity in afferent fibers of the sinus nerve (which carries signals from the carotid body), as well as in inspiratory and expiratory neurons within the brainstem's respiratory centers (nucleus tractus solitarius and nucleus retroambigualis, respectively) and the phrenic nerve. nih.gov These findings demonstrate that the peripheral chemoreceptor stimulation by almitrine translates into a broad enhancement of central respiratory motor output.

Interactive Table: Neurophysiological Effects of Almitrine in Anesthetized Cats

| Nerve/Neuron | Effect of Almitrine | Experimental Model | Reference |

|---|---|---|---|

| Hypoglossal Nerve | Increased electroneurogram activity | Cats | nih.gov |

| Phrenic Nerve | Increased electroneurogram activity | Cats, Dogs | nih.govnih.gov |

| Sinus Nerve Afferent Fibers | Increased activity | Dogs | nih.gov |

| Inspiratory Neurons (N. Tractus Solitarius) | Increased activity | Dogs | nih.gov |

| Expiratory Neurons (N. Retroambigualis) | Increased activity | Dogs | nih.gov |

Non-Respiratory Pharmacological Effects

Beyond its well-documented effects on the respiratory system, preclinical research has explored other potential pharmacological activities of almitrine mesylate.

Recent drug repurposing studies have identified almitrine as a compound with potential antiparasitic properties. Toxoplasma gondii is an intracellular protozoan parasite that can cause severe illness, particularly in immunocompromised individuals. nih.gov In a study screening compounds for activity against this parasite, almitrine was identified as a promising candidate. miragenews.com

Subsequent in vivo testing in a mouse model of chronic toxoplasmosis demonstrated that treatment with almitrine resulted in a significant reduction in the brain parasite load. miragenews.complos.org This finding suggests a potential new therapeutic application for almitrine in treating chronic toxoplasmosis, warranting further investigation into its mechanism of action against the parasite. miragenews.com

The effects of almitrine on skeletal muscle, particularly the diaphragm, have been investigated in preclinical models. The diaphragm is the primary muscle of respiration, and its fatigue can contribute to respiratory failure. nih.gov Studies using isolated diaphragm muscle from young rats have shown that almitrine can improve contractile properties and endurance. nih.govresearchgate.net Specifically, in young animals, almitrine increased twitch tension, shortened the half-relaxation time, and enhanced endurance. nih.gov

Further research into its mechanism of action on muscle fatigue revealed that almitrine enhances the recovery of rat diaphragm muscle from fatigue in a dose-dependent manner. karger.comovid.com This effect was more pronounced when the drug was administered before the onset of fatigue. nih.gov The study also suggested that this enhanced recovery might be linked to an antioxidant property, as almitrine was able to reverse a reduction in muscle tension caused by a free-radical-producing mixture. karger.comnih.gov However, these beneficial effects on diaphragm muscle force and endurance appear to be age-dependent, as they were not observed in old rats. nih.govresearchgate.net

Interactive Table: Effects of Almitrine on Diaphragm Contractile Properties in Young Rats

| Contractile Property | Effect of Almitrine | Reference |

|---|---|---|

| Twitch Tension | Increased | nih.govresearchgate.net |

| Half-Relaxation Time | Reduced | nih.gov |

| Endurance | Increased | nih.govresearchgate.net |

| Fatigue Recovery | Enhanced | karger.comnih.gov |

| Tetanic Tension | No Effect | nih.gov |

| Contraction Time | No Effect | nih.gov |

Pharmacokinetic and Metabolic Research in Preclinical Species

Pharmacokinetic studies in various animal species have been crucial in understanding the absorption, distribution, metabolism, and excretion of almitrine. Across all species studied, almitrine is primarily metabolized in the liver. nih.gov It exhibits a high degree of protein binding, approximately 99%, and a large apparent volume of distribution, indicating wide diffusion into body tissues. nih.gov

Identification of Active Metabolites

Metabolic studies have been conducted to identify the biotransformation products of almitrine. Research in animal models has shown that almitrine is extensively metabolized. nih.gov The principal metabolites identified are the tetrahydroxyl, mono-deallyl, di-deallyl, and detriazinyl derivatives. nih.gov Crucially, these metabolites have been found to be devoid of pharmacological activity. nih.gov Therefore, the therapeutic effects of the drug are attributed to the parent compound, almitrine, rather than its metabolic products.

Tissue Binding Studies within Peripheral Chemoreceptors

The primary site of action for almitrine is the peripheral chemoreceptors, specifically the glomus cells located in the carotid bodies. nih.govnih.govyoutube.comyoutube.com Studies have focused on elucidating the mechanism of action at this specific tissue site.

Research using patch-clamp techniques on isolated chemoreceptor cells from the carotid bodies of rats and rabbits has provided insight into the molecular interactions. nih.gov These studies found that almitrine did not affect voltage-dependent K+, Ca2+, or Na+ currents at concentrations up to 10 microM. nih.gov However, almitrine was shown to selectively inhibit the Ca2+-dependent component of K+ currents in rat chemoreceptor cells. nih.gov Further investigation at the single-channel level revealed that almitrine inhibits the activity of a high-conductance, Ca2+-dependent K+ channel by reducing its open probability, with an IC50 value of 0.22 microM. nih.gov This inhibition of specific potassium channels in chemoreceptor cells is considered a key mechanism underlying the stimulatory action of the drug. nih.gov

Comparative Preclinical Pharmacology with Related Compounds (e.g., Doxapram)

Almitrine and doxapram (B1670896) are both respiratory stimulants that act as peripheral chemoreceptor agonists, but they are structurally unrelated. nih.gov Preclinical studies have compared their effects in various models.

In a study on canine lung injury induced by oleic acid, both almitrine and doxapram were shown to increase pulmonary artery pressure, indicating a vasoconstrictive effect. nih.gov However, neither drug improved indices of gas exchange in this particular model of severe lung injury. nih.gov

Another comparative study investigated the direct effects of both compounds on isolated rat diaphragm muscle to assess their impact on muscle fatigue. nih.gov The findings from this research are summarized in the table below.

| Compound | Effect on Twitch Tension (at higher concentrations) | Effect on Post-Fatigue Recovery |

| Almitrine | Increased twitch tension by 11.6% (at 30 microg/ml). nih.gov | Led to full (100%) or near-full (95.6%) recovery from fatigue. nih.gov |

| Doxapram | Increased twitch tension by 9.0% (at 40 microg/ml). nih.gov | Significantly increased recovery from fatigue (to 80.1-84.5%), but less effectively than almitrine. nih.gov |

These results demonstrate that while both drugs can have direct effects on respiratory muscle function, almitrine showed a more pronounced beneficial effect on recovery from fatigue in this in vitro model. nih.gov The proposed mechanisms for this effect include potential changes in intracellular calcium, ADP/ATP ratios, or oxygen free radical scavenging. nih.gov

Structure Activity Relationship Sar and Rational Drug Design

Identification of Key Structural Moieties and Their Functional Roles

The almitrine (B1662879) mesylate molecule is an assembly of a di-allyl-amino-triazine group, a piperazine (B1678402) nucleus, and a bis-para-fluoro-benzhydryl fraction. whiterose.ac.uk Each of these components plays a distinct and crucial role in the drug's activity, from inducing ventilatory effects to modulating its pharmacokinetic and pharmacodynamic properties. nih.govwhiterose.ac.uk

The di-allyl-amino-triazine moiety is considered the cornerstone of almitrine's pharmacological action, primarily responsible for its effects on blood gases and ventilation. nih.govwhiterose.ac.uk Research has established that the presence of two allyl-amino substituents is an absolute requirement for the compound's activity. whiterose.ac.uk This part of the molecule is thought to be the inducer of the gasometric and ventilatory effects. nih.gov While the triazine ring is a key component, it has been suggested that it could potentially be replaced by a structurally similar pyrimidine (B1678525) ring without a complete loss of activity. whiterose.ac.uk

The bisparafluorobenzydryl component of almitrine mesylate acts as a modulator of the intensity and duration of the drug's effects on blood gases. whiterose.ac.uk This bulky, lipophilic group significantly influences the potency of the compound. The substitution of this group with other moieties, such as cinnamylamino, alpha-cyclohexyl-parafluorobenzyl, beta-naphthyl methyl, or 5-fluoro-benzofluranyl-methyl groups, has been shown to yield compounds with comparable favorable biological activities. whiterose.ac.uk This suggests that while the bisparafluorobenzydryl group is important for the high potency of almitrine, other similar structural features can also fulfill this modulatory role. whiterose.ac.uk

Development and Preclinical Characterization of Almitrine Mesylate Analogs

The understanding of the structure-activity relationships of almitrine has paved the way for the rational design of new analogs with potentially improved pharmacological profiles. nih.gov

A key strategy in the development of almitrine analogs has been the selective modification of the almitrine pharmacophore to enhance desired properties while minimizing potential drawbacks. medchemexpress.com This has involved a phenotypic screening approach, starting with established respiratory stimulants like almitrine, to identify new chemical scaffolds with ventilatory stimulant properties. whiterose.ac.uk The design of these new molecules has focused on optimizing the various structural components of the parent drug. For instance, modifications to the piperazine ring are a common strategy to alter the pharmacokinetic properties of drug candidates, including their solubility and bioavailability. nih.gov

One of the major goals in designing almitrine analogs has been to improve oral bioavailability. For example, the analog GAL-160 was developed to have a similar activity profile to GAL-021 but with higher oral bioavailability in preclinical species. whiterose.ac.uk Another design principle has been to enhance the specificity of the drug's mechanism of action. While almitrine is known to act on peripheral chemoreceptors, newer analogs like GAL-021 have been characterized as potent blockers of the large-conductance calcium-activated potassium (BKCa) channels, providing a more defined molecular target. medchemexpress.comrjpdft.com

GAL-021, a notable analog of almitrine, has undergone extensive preclinical evaluation. It has been identified as a novel breathing control modulator that can diminish opioid-induced respiratory depression without compromising the analgesic effects of opioids. medchemexpress.comrjpdft.com

Preclinical studies in a variety of mammalian models, including rodents and non-human primates, have demonstrated the efficacy of GAL-021. medchemexpress.com Intravenous administration of GAL-021 has been shown to stimulate ventilation and attenuate respiratory depression induced by opiates. medchemexpress.com A key finding from these studies is that the ventilatory stimulation by GAL-021 is significantly reduced by the transection of the carotid sinus nerve, confirming its primary action on the carotid body peripheral chemoreceptors, similar to almitrine. medchemexpress.com

Electrophysiological studies have further elucidated the mechanism of action of GAL-021, showing that it inhibits KCa1.1 channels. medchemexpress.com Experiments in mice lacking the pore-forming α-subunit of the KCa1.1 channel showed an attenuated ventilatory response to GAL-021, providing strong evidence for the role of this channel in its pharmacological effects. medchemexpress.com

The preclinical profile of GAL-021 has been deemed promising enough to warrant clinical trials in humans to assess its potential in treating breathing control disorders such as drug-induced respiratory depression and sleep apnea. medchemexpress.com

Below is a data table summarizing the key preclinical findings for GAL-021:

| Parameter | Finding | Model System |

| Ventilatory Effects | Stimulates ventilation, attenuates opiate-induced respiratory depression. medchemexpress.com | Rats, mice, non-human primates. medchemexpress.com |

| Analgesia Interaction | Does not decrease morphine analgesia. medchemexpress.com | Rats. medchemexpress.com |

| Hemodynamic Effects | No significant alteration of mean arterial pressure; modest increase in heart rate. medchemexpress.com | Urethane-anesthetized rats. medchemexpress.com |

| Site of Action | Ventilatory stimulation attenuated by carotid sinus nerve transection. medchemexpress.com | Rats. medchemexpress.com |

| Molecular Mechanism | Inhibits KCa1.1 channels. medchemexpress.com | GH3 cells, Slo1 knockout mice. medchemexpress.com |

Another water-soluble analog of almitrine, S9581, has also been evaluated in a rat model of hypoxic lung disease. whiterose.ac.uk S9581 was found to increase ventilation in both normoxic and chronically hypoxic rats. whiterose.ac.uk Interestingly, low doses of S9581 enhanced the hypoxic ventilatory response, while high doses led to its depression. whiterose.ac.uk This analog also exhibited a complex dose-dependent effect on the pulmonary circulation, with low doses enhancing hypoxic pulmonary vasoconstriction and high doses attenuating it. whiterose.ac.uk The water solubility of S9581 offers a significant advantage for research purposes compared to the less soluble almitrine bismesylate. whiterose.ac.uk

Advanced Research Methodologies and Translational Approaches

In Vitro Cellular and Tissue Experimental Systems

The investigation of Almitrine (B1662879) mesylate on isolated organ and tissue preparations has provided significant insights into its direct effects on muscle function, independent of its systemic actions on chemoreceptors. Studies utilizing the isolated rat diaphragm muscle have been particularly informative in understanding the compound's influence on muscle fatigue and contractility. nih.govkarger.com

Research has demonstrated that Almitrine enhances the recovery of rat diaphragm muscle from fatigue. karger.com This effect is dose-dependent and appears to be more significant when the drug is administered before the onset of fatigue, as compared to post-fatigue application. nih.govkarger.com For instance, Almitrine at concentrations of 6 and 10 µg/ml resulted in better recovery rates when given before a low-frequency fatigue protocol. nih.gov In young rats, Almitrine was found to increase twitch tension, decrease the half-relaxation time, and improve endurance, although it did not affect tetanic tension. nih.gov

The mechanism behind this enhanced recovery from fatigue has been explored, with evidence suggesting an antioxidant-like property of Almitrine. nih.govovid.com The mitochondrial electron transport chain, a known target of Almitrine, is a primary source of intracellular free radicals. karger.com Experiments showed that Almitrine (6 µg/ml) could completely reverse the decrease in baseline twitch tension caused by a free-radical-producing mixture, indicating it may counteract oxidative stress within the muscle tissue. nih.govovid.com However, its action differs from typical antioxidants like N-acetylcysteine (NAC). nih.gov

Interestingly, the beneficial effects of Almitrine on diaphragm muscle force and endurance observed in young rats are negated by the aging process. nih.gov Studies on diaphragm muscle from old rats showed that Almitrine had no effect on contractile tension, kinetics, or endurance, highlighting an age-dependent limitation of its direct muscular effects. nih.gov

Table 1: Effects of Almitrine on Isolated Rat Diaphragm Muscle Data derived from studies on young rats.

| Parameter | Effect of Almitrine | Reference |

| Recovery from Fatigue | Enhanced, particularly with pre-fatigue application. | nih.govkarger.com |

| Twitch Tension | Increased. | nih.gov |

| Tetanic Tension | No effect. | nih.gov |

| Half-Relaxation Time | Reduced. | nih.gov |

| Endurance | Increased. | nih.gov |

| Response to Oxidative Stress | Reversed reduction in twitch tension caused by free-radicals. | nih.govovid.com |

The cellular mechanisms of Almitrine have been investigated using primary cell cultures of chemoreceptor cells and the immortalized GH3 cell line. nih.gov Almitrine is known to be a potent stimulant of the carotid bodies, which are rich in chemoreceptor cells responsible for sensing changes in blood oxygen levels. nih.govnih.gov

Studies on chemoreceptor cells isolated from the carotid bodies of rats and rabbits have been crucial in elucidating Almitrine's mode of action. nih.gov Research indicates that Almitrine's primary effect at the cellular level is not a broad impact on all ion channels. nih.gov Instead, it selectively targets and inhibits Ca2+-dependent K+ channels. nih.gov This inhibition is considered a key mechanism underlying the drug's therapeutic action of stimulating ventilation. nih.gov

The GH3 cell line, derived from a rat pituitary tumor, is also utilized in this research because it expresses Ca2+-dependent K+ channels, similar to chemoreceptor cells. nih.govcellosaurus.org Experiments have confirmed that the inhibitory effect of Almitrine on these specific potassium channels is also observable in GH3 cells. nih.gov This makes the GH3 cell line a useful and consistent model system for studying the specific channel-modulating effects of the compound. nih.gov

Electrophysiological techniques, particularly the patch-clamp method, have been fundamental in defining the precise molecular interactions between Almitrine and ion channels. nih.gov The patch-clamp technique allows for the direct measurement of ionic currents flowing through individual channels in a cell membrane, providing high-resolution data on channel function and drug modulation. nih.govresearchgate.net

Using whole-cell and inside-out configurations of the patch-clamp technique, researchers have investigated Almitrine's effects on various ion channels in chemoreceptor cells from rats and rabbits. nih.gov These studies revealed that Almitrine, even at concentrations up to 10 microM, did not affect whole-cell voltage-dependent K+, Ca2+, or Na+ currents. nih.gov However, the drug did significantly inhibit the Ca2+-dependent component of K+ currents in rat chemoreceptor cells. nih.gov

Further investigation at the single-channel level using excised patches in the inside-out configuration provided more detail. nih.gov Almitrine was shown to inhibit a high-conductance (152 +/- 13 pS), Ca2+-dependent K+ channel by reducing its open probability. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.22 microM. nih.gov This selective inhibition of Ca2+-dependent K+ channels is a key finding, pinpointing a specific molecular target for Almitrine's action on chemoreceptor cells. nih.gov

In Vivo Animal Model Systems for Physiological Research

Rodent models have been instrumental in evaluating the physiological and potential therapeutic effects of Almitrine mesylate. In respiratory research, chronically hypoxic rat models, which develop muscularized pulmonary arterioles similar to those in patients with certain lung diseases, have been used to study the compound's ventilatory effects. nih.gov In these models, Almitrine administration caused increases in ventilation, primarily through an increase in tidal volume rather than breathing frequency. nih.gov Studies also noted that Almitrine infusions in hypoxic rats could lead to an improvement in arterial oxygen tension. nih.gov Furthermore, research in isolated rat lungs has shown that low doses of Almitrine can augment pulmonary vasoconstriction in response to mild hypoxia. researchgate.net

In a different area of research, the effect of Almitrine has been assessed in C57/BL/6 mice chronically infected with the parasite Toxoplasma gondii. researchgate.netplos.orgnih.gov This research, part of a drug repurposing effort, identified Almitrine as a potent inhibitor of the parasite. nih.govnih.gov In vivo studies demonstrated that oral administration of Almitrine bismesylate resulted in a statistically significant reduction in the parasite burden in the brains of these mice. researchgate.net Microscopic analysis revealed a significant decrease in the number and area of brain cysts in treated groups. plos.org This suggests a potential anti-parasitic application for the compound. researchgate.netplos.org

**Table 2: In Vivo Efficacy of Almitrine Bismesylate in Mice Chronically Infected with *T. gondii***

| Parameter | Outcome in Treated Group | Significance | Reference |

| Parasite Burden (Brain) | Statistically significant reduction. | p < 0.001 | researchgate.netnih.gov |

| Number of Brain Cysts | Significant reduction. | p < 0.05 | plos.org |

| Cyst Area (Brain) | Significant reduction. | p < 0.05 | plos.org |

Anesthetized cats have served as a valuable larger mammalian model for studying the integrative physiological effects of Almitrine on the respiratory system. physiology.orgnih.gov These studies allow for the investigation of complex interactions between central and peripheral respiratory control mechanisms.

Research in this model has shown that Almitrine enhances the ventilatory response to carbon dioxide (CO2) primarily through its action on peripheral chemoreceptors. physiology.orgnih.gov When administered intravenously, Almitrine significantly increased the CO2 sensitivity of the peripheral chemoreflex loop, while the central chemoreflex sensitivity remained unchanged. physiology.orgnih.gov This finding was confirmed using an artificial brain stem perfusion technique, which demonstrated that Almitrine does not directly affect ventilation by acting on the brain stem. physiology.org The drug's action is located outside the brain stem, exciting carotid body chemoreceptors in a manner similar to hypoxia. physiology.orgnih.gov

Studies in spontaneously breathing, anesthetized cats have also characterized Almitrine's effect on breathing patterns, specifically its ability to provoke augmented breaths (sighs). nih.gov Intravenous injection of Almitrine elicited these augmented breaths, which were characterized by significant increases in inspiratory and expiratory airflows. nih.gov This response was dependent on intact vagus nerves, as bilateral vagotomy abolished the occurrence of Almitrine-induced augmented breaths. nih.gov Research in conscious kittens also showed Almitrine could modify the biphasic ventilatory response to hypoxia in the early postnatal period. physiology.org

Techniques for Measuring Ventilatory and Gasometric Parameters (e.g., Plethysmography, Blood Gas Analysis)

The evaluation of almitrine mesylate's effects on the respiratory system relies on precise measurement of ventilatory and gasometric parameters. Key among these techniques are blood gas analysis and plethysmography, which provide quantitative data on gas exchange and lung function.

Blood Gas Analysis is a fundamental technique used in studies of almitrine mesylate to directly measure its impact on gas exchange efficiency. This analysis involves the sampling of arterial blood to determine the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as pH and bicarbonate (HCO3) levels. nih.gov It is the primary method for quantifying the compound's therapeutic effect of improving oxygenation. nih.gov

In numerous clinical investigations, arterial blood gas analysis has been employed to track changes following the administration of almitrine. For instance, studies in patients with Chronic Obstructive Pulmonary Disease (COPD) consistently use blood gas measurements to demonstrate the compound's ability to increase PaO2 and decrease PaCO2. nih.govnih.gov One study reported that for each 100 ng/mL increase in almitrine plasma concentration, there is an approximate 2 mmHg increase in PaO2. nih.gov Another multicenter trial observed a mean PaO2 increase of 1.2 kPa (9 mmHg) in patients receiving long-term almitrine therapy compared to a placebo group. In studies involving patients with Acute Respiratory Distress Syndrome (ARDS), blood gas analysis is critical for assessing the efficacy of almitrine in improving severe hypoxemia, often measured by the PaO2/FiO2 ratio. nih.govclevelandclinic.org

Plethysmography , particularly whole-body plethysmography (WBP), is a noninvasive technique used to measure lung volumes, including functional residual capacity (FRC), residual volume (RV), and total lung capacity (TLC). It operates by placing the subject in a sealed, airtight chamber and measuring pressure changes within the box as the subject breathes, which allows for the calculation of lung volumes based on Boyle's law. While WBP is a standard tool in respiratory safety pharmacology for assessing the effects of new chemical entities on respiratory function nih.gov, specific studies utilizing plethysmography to evaluate the direct effects of almitrine mesylate on lung volumes were not prominent in the reviewed literature. The primary focus of almitrine research has been on its effects on gas exchange dynamics rather than on static lung volumes.

Interactive Table: Representative Findings from Blood Gas Analysis in Almitrine Studies Below is a summary of findings from various studies that used blood gas analysis to measure the effects of almitrine.

| Study Population | Key Finding | Measurement | Reference |

| COPD Patients | Dose-related improvement in PaO2. | ↑ 1.5 kPa (11 mmHg) 3h post 100mg dose | researchgate.net |

| COPD Patients | Long-term improvement in PaO2. | ↑ 1.2 kPa (9 mmHg) mean increase | nih.gov |

| COPD Patients | Correlation between plasma level and PaO2. | ~2 mmHg ↑ in PaO2 per 100 ng/mL ↑ in plasma conc. | nih.gov |

| ARDS Patients | Additive effect with Nitric Oxide. | ↑ PaO2/FiO2 ratio from 84 to 122 | clevelandclinic.org |

| COVID-19 ARDS | Limited effect on PaO2/FiO2 ratio. | 1.9% median increase in PaO2/FiO2 ratio | nih.gov |

Molecular and Biochemical Techniques

Receptor Binding and Ligand Affinity Assays

The mechanism of action of almitrine mesylate has been elucidated through various molecular and biochemical techniques, with receptor binding and ligand affinity assays playing a crucial role. These assays are designed to identify the molecular targets of a compound and quantify the strength of the interaction.

Almitrine mesylate is known to act as an agonist of the peripheral chemoreceptors located in the carotid bodies. nih.govncats.io Its primary molecular target within these chemoreceptor cells has been identified through specific binding assays. Research using patch-clamp techniques, a method that allows for the study of ion channels, has demonstrated that almitrine selectively inhibits a high-conductance, Ca2+-dependent K+ (potassium) channel. mdpi.com

Ligand affinity assays have been used to quantify the potency of this inhibition. In studies on isolated rat chemoreceptor cells, almitrine was found to inhibit the activity of this specific K+ channel by reducing its open probability. The half-maximal inhibitory concentration (IC50) value, a measure of the compound's potency, was determined through these experiments.

Interactive Table: Ligand Affinity of Almitrine Mesylate This table details the specific binding affinity of almitrine mesylate to its identified molecular target.

| Target | Assay Type | Measured Parameter | Value | Organism | Reference |

| Ca2+-dependent K+ channel | Patch-clamp (inside-out) | IC50 | 0.22 μM | Rat | mdpi.com |

This selective binding and inhibition of potassium channels in the carotid body are central to the compound's ability to stimulate respiration.

Signal Transduction Pathway Analysis

Signal transduction pathway analysis investigates the cascade of molecular events that occur after a ligand binds to its receptor, leading to a specific cellular response. For almitrine mesylate, this analysis focuses on the events within the carotid body chemoreceptor cells that follow its binding to potassium channels.

The primary action of almitrine is the stimulation of peripheral chemoreceptors, which are specialized sensors that detect changes in blood oxygen levels. mdpi.com The signal transduction pathway initiated by almitrine involves the following key steps:

Inhibition of K+ Channels : Almitrine selectively binds to and inhibits Ca2+-dependent K+ channels in the glomus cells (chemoreceptor cells) of the carotid body. mdpi.com

Cell Membrane Depolarization : The inhibition of outward K+ current leads to the depolarization of the glomus cell membrane.

Activation of Voltage-Gated Ca2+ Channels : This depolarization triggers the opening of voltage-gated Ca2+ channels, causing an influx of calcium ions (Ca2+) into the cell.

Neurotransmitter Release : The rise in intracellular Ca2+ concentration stimulates the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.

Afferent Signal to Brainstem : These neurotransmitters then activate afferent nerve endings of the carotid sinus nerve, which transmits signals to the respiratory centers in the brainstem.

Increased Ventilation : The brainstem responds by increasing the respiratory drive, leading to an enhancement of alveolar ventilation. mdpi.commdpi.com

Furthermore, studies have shown that almitrine can augment the release of catecholamines (like dopamine) from the carotid body, which is also a part of this complex signaling cascade. nih.gov This entire pathway effectively mimics the body's natural response to hypoxia, thereby stimulating breathing.

Oxidative Stress Marker Assessment

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through antioxidant defenses. Assessment of oxidative stress involves measuring specific biomarkers that indicate oxidative damage or changes in antioxidant capacity. Common markers include products of lipid peroxidation (e.g., malondialdehyde, measured via TBARS assay), protein oxidation (e.g., protein carbonyls, reduced thiols), and levels of antioxidant enzymes. nihr.ac.uknih.govnih.gov

In the context of drug research, these assessments can reveal whether a compound induces or mitigates oxidative stress. For instance, the Ellman technique can be used to quantify reduced thiols, where a lower level indicates higher protein oxidation. nihr.ac.uk While the role of oxidative stress is investigated in numerous pathologies frontiersin.orgclinpgx.org, specific studies focused on the direct assessment of almitrine mesylate's effect on these oxidative stress markers are not prominently featured in the available scientific literature.

Parasite Burden Quantification (for Antiparasitic Studies)

In the exploration of almitrine mesylate for applications beyond respiratory stimulation, its potential antiparasitic properties have been investigated. A critical methodology in these studies is the accurate quantification of parasite burden, which measures the number of parasites present in a host's tissues. This is essential for determining the efficacy of a potential treatment.

One of the primary techniques used for this purpose is Quantitative Polymerase Chain Reaction (qPCR) . This molecular method is highly sensitive and specific, allowing for the precise measurement of parasite DNA within a tissue sample. nih.gov In a study investigating the effect of almitrine bismesylate on chronic Toxoplasma gondii infection in mice, qPCR was the chosen method for parasite burden quantification. mdpi.com

The process involved:

Euthanizing the infected mice after the treatment period.

Collecting brain tissue, a primary site for T. gondii cysts in chronic infection.

Extracting total DNA from the brain tissue samples.

Performing qPCR using primers specific to a T. gondii gene.

Calculating the number of parasites by comparing the qPCR cycle threshold (CT) values of the samples to a standard curve generated from serial dilutions of a known quantity of parasite DNA. mdpi.comnih.gov

This technique allows for a direct comparison of the parasite load between treated and control groups, providing clear, quantitative evidence of the drug's antiparasitic activity. Other methods for quantifying parasite burden in research include bioluminescence imaging and microscopic analysis of tissue sections, though qPCR is often favored for its sensitivity and accuracy. mdpi.comnih.govsemanticscholar.org

Interactive Table: Effect of Almitrine Bismesylate on T. gondii Parasite Burden in Mouse Brain The following data is from a study quantifying parasite burden via qPCR in the brains of chronically infected mice.

| Treatment Group | Number of Cysts/mL (Mean) | Parasite Number/mL (Mean) | Reference |

| Vehicle (Control) | ~2250 | ~2.5 x 10^7 | mdpi.com |

| Almitrine (12.5 mg/kg/day) | ~1000 | ~1.0 x 10^7 | mdpi.com |

| Almitrine (25 mg/kg/day) | ~750 | ~0.8 x 10^7 | mdpi.com |

| Pyrimethamine (Control Drug) | ~500 | ~0.5 x 10^7 | mdpi.com |

Computational and Systems Biology Approaches

Computational and systems biology represent advanced research methodologies that integrate experimental data with mathematical modeling and computer simulations to understand complex biological systems. nih.gov These "in silico" approaches are increasingly used in drug discovery and development to predict drug-target interactions, elucidate mechanisms of action, and model pharmacokinetic profiles.

In the context of almitrine mesylate research, these approaches can be applied in several ways:

Molecular Docking and Modeling : Computational models can simulate the binding of almitrine mesylate to its target protein, the Ca2+-dependent K+ channel. This can help visualize the interaction at an atomic level and understand the structural basis for its inhibitory effect. An in silico profile analysis was performed as part of a screening study that identified almitrine as a potential inhibitor of Toxoplasma gondii. mdpi.com

Pharmacokinetic (PK) Modeling : Mathematical models are used to describe the absorption, distribution, metabolism, and excretion (ADME) of almitrine. Such models can predict plasma concentrations over time and help understand the relationship between dose and effect, as seen in studies that describe almitrine's kinetic profile.

While large-scale, dedicated systems biology studies on almitrine mesylate are not widely reported in the reviewed literature, the principles of computational modeling are inherent in pharmacokinetic analyses and in silico screening efforts that have been part of its investigation. mdpi.com These methods provide a powerful framework for integrating diverse datasets to gain a more comprehensive understanding of the drug's behavior.

Molecular Docking and Ligand-Protein Interaction Modeling

Almitrine mesylate's therapeutic effect as a respiratory stimulant is primarily attributed to its action as an agonist on peripheral chemoreceptors located in the carotid bodies. nih.govmims.comnih.gov Molecular docking and ligand-protein interaction modeling have been instrumental in elucidating the structural basis for this activity. These computational techniques help visualize and analyze the interactions between almitrine and its protein targets at an atomic level.

The primary molecular target for almitrine is believed to be a Ca2+-dependent K+ (potassium) channel within the chemoreceptor cells of the carotid body. abmole.com Almitrine mesylate has been shown to inhibit the activity of this channel by reducing its open probability, with a reported IC50 value of 0.22 μM. abmole.com This inhibition leads to depolarization of the glomus cells in the carotid body, triggering neurotransmitter release and signaling the respiratory centers in the brainstem to increase ventilation. patsnap.com

Structure-activity relationship studies have provided insights into which parts of the almitrine molecule are crucial for its biological effects. The almitrine molecule consists of three key components: a di-allyl-amino-triazine moiety, a piperazine (B1678402) nucleus, and a bis-para-fluorobenzhydryl group. nih.gov

Di-allyl-amino-triazine moiety : This part of the molecule is considered the primary inducer of the gasometric and ventilatory effects. nih.gov

Piperazine nucleus : This central ring is mainly responsible for the kinetics of the pulmonary actions and the dissociation between ventilatory and gasometric effects. nih.gov

Bis-para-fluorobenzhydryl component : This group acts as a modulator, influencing the intensity of the gasometric effects. nih.gov

Ligand-protein interaction models would predict that these specific moieties form key interactions within the binding pocket of the target potassium channel. The modeling would likely show a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces stabilizing the almitrine-protein complex. The two fluorine atoms on the phenyl rings of the bis-para-fluorobenzhydryl group are significant, as they can alter the electronic properties of the molecule and potentially participate in specific interactions within the binding site, enhancing binding affinity and modulating activity. nih.gov While detailed, publicly available docking poses are scarce, the known structure-activity relationships provide a strong framework for computational models exploring these interactions. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical species is essential for understanding a drug's behavior in a living system and for predicting its effects in humans. allucent.comtaylorfrancis.com For almitrine mesylate, these studies have been conducted in various animal models, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its concentration in the body with its therapeutic effect (respiratory stimulation). nih.govnih.govadmescope.com

Pharmacokinetics (PK): Preclinical studies typically involve administering the compound intravenously and orally to determine key PK parameters. admescope.com In all animal species studied, almitrine is primarily metabolized in the liver. nih.gov The main metabolites, which include tetrahydroxyl, mono-deallyl, di-deallyl, and detriazinyl derivatives, are pharmacologically inactive and are mostly excreted through the bile. nih.gov The drug exhibits high protein binding of approximately 99%. nih.gov

The table below summarizes typical pharmacokinetic parameters for almitrine observed in preclinical studies.

Table 1: Representative Pharmacokinetic Parameters of Almitrine in Preclinical Species

| Parameter | Value | Species/Context | Reference |

|---|---|---|---|

| Volume of Distribution (Vd) | ~15 L/kg | Healthy Subjects (for context) | nih.gov |

| Plasma Clearance (Cl) | 4 mL/min/kg | Healthy Subjects (for context) | nih.gov |

| Plasma Elimination Half-Life (t½) | 45 to 50 hours | Healthy Subjects (for context) | nih.gov |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Infants | nih.gov |

| Peak Plasma Concentration (Cmax) | 173 +/- 44 ng/mL | Infants (single 1.5 mg/kg dose) | nih.gov |

| Bioavailability | ~70% (oral) | Healthy Subjects (for context) | nih.gov |

| Protein Binding | ~99% | General | nih.gov |

Note: Some data from human studies are included for contextual understanding of the preclinical findings.

Pharmacodynamic (PD) Modeling: The primary pharmacodynamic effect of almitrine is an increase in arterial oxygen tension (PaO2). nih.govnih.gov PK/PD modeling aims to establish a relationship between the plasma concentration of almitrine and this physiological response.

Studies have demonstrated a positive correlation between almitrine plasma concentrations and the improvement in PaO2. nih.gov However, this relationship appears to be curvilinear, with the effect reaching a plateau at higher plasma concentrations. nih.gov For instance, one study noted that for every 100 ng/mL increase in drug levels, there was an approximate 2 mmHg increase in PaO2, but also suggested that levels exceeding 800 ng/mL might reduce or inhibit this activity. nih.gov Another study in COPD patients found that the relationship between the improvement in PaO2 and almitrine plasma level flattened out at concentrations above 150 ng/mL. nih.gov This suggests a saturation of the target receptors or mechanism of action at higher doses.

Table 2: Preclinical and Clinical Pharmacodynamic Findings for Almitrine

| Species | Observation | Implication | Reference |

|---|---|---|---|

| Dog (anesthetized) | Increased ventilation at >100 µg/kg (i.v.). | Demonstrates dose-dependent respiratory stimulation. | nih.gov |

| Dog (anesthetized) | Increased PaO2 at lower doses without change in ventilation. | Suggests improved ventilation/perfusion matching. | nih.gov |

| Human (COPD Patients) | Positive correlation between plasma concentration and PaO2 increase. | Links drug exposure to therapeutic effect. | nih.gov |

| Human (COPD Patients) | Curvilinear dose-response; effect plateaus at plasma levels >150 ng/mL. | Indicates a saturation of the pharmacodynamic effect at higher concentrations. | nih.gov |

These preclinical PK/PD models are crucial for defining the therapeutic window of almitrine and for designing clinical trials by helping to select appropriate dose ranges that are likely to be both effective and well-tolerated. allucent.com

Q & A

Basic Question: What experimental methods are used to investigate the mechanism of action of almitrine mesylate in modulating chemoreceptor activity?

Answer:

Almitrine mesylate is studied as a peripheral chemoreceptor agonist and inhibitor of Ca²⁺-dependent K⁺ channels. Key methodologies include:

- Electrophysiological assays to measure ion channel activity in isolated cells or tissues .

- Receptor binding studies using radiolabeled ligands to quantify affinity for chemoreceptor targets.

- In vitro models (e.g., pulmonary artery smooth muscle cells) to assess hypoxic pulmonary vasoconstriction modulation .

- Pharmacodynamic profiling via arterial blood gas analysis in animal models to evaluate oxygen saturation improvements .

Basic Question: How are pharmacokinetic parameters (e.g., Cmax, AUC) of almitrine mesylate determined in preclinical studies?

Answer:

Pharmacokinetic studies typically employ:

- Gas-liquid chromatography with nitrogen-specific detectors for plasma almitrine quantification (detection limit: ng·mL⁻¹) .

- Non-linear regression analysis (e.g., ELSMOS software) to fit plasma concentration-time curves to polyexponential equations .

- Calculation of AUC via extrapolation to infinite time, using experimental Cmax and tmax values .

Basic Question: What analytical methods validate the stability of almitrine mesylate in pharmaceutical formulations?

Answer:

Stability-indicating assays include:

- Second-derivative spectrophotometry (2D) for resolving almitrine mesylate from degradation products (linear range: 12–24 µg·mL⁻¹) .

- Derivative ratio spectrum zero-crossing (1DD) to quantify almitrine in multicomponent mixtures, validated for accuracy (±0.6%) .

- High-performance liquid chromatography (HPLC) for purity assessment, though not explicitly cited in the evidence, is a standard complementary method.

Advanced Question: How can computational models resolve contradictions between almitrine mesylate’s therapeutic efficacy and adverse effects (e.g., lactic acidosis)?

Answer:

- Machine learning (ML)-driven drug repurposing frameworks screen almitrine’s binding affinity to viral proteins (e.g., SARS-CoV-2) while flagging toxicity risks via multi-task neural networks .

- Multivariate regression analysis identifies risk factors (e.g., pre-existing hyperbilirubinemia, female gender) linked to lactic acidosis in clinical cohorts .

- In silico metabolic pathway modeling predicts hepatic lactate overproduction under almitrine-induced hypoxia .

Advanced Question: What experimental designs address conflicting data on almitrine mesylate’s role in improving oxygenation versus inducing hepatic dysfunction?

Answer:

- Controlled crossover trials comparing intravenous almitrine in acute lung injury patients, stratified by baseline bilirubin levels and gender .

- Mechanistic studies using liver microsomes or hepatocyte cultures to quantify almitrine’s impact on lactate dehydrogenase (LDH) activity and mitochondrial respiration .

- Combination therapy assessments (e.g., almitrine + prostacyclin) to isolate pulmonary vasomodulation effects from systemic toxicity .

Advanced Question: How can zebrafish models be utilized to study almitrine mesylate’s immunomodulatory or toxicological effects?

Answer:

- Transgenic zebrafish lines (e.g., fluorescently tagged immune cells) enable real-time visualization of neutrophil/macrophage recruitment post-almitrine exposure .

- Toxicity screens measure developmental anomalies, organ dysfunction, or behavioral changes in larvae exposed to graded almitrine doses .

- Metabolomic profiling of zebrafish plasma correlates lactate levels with hepatic injury markers, mirroring human clinical findings .

Advanced Question: What methodological strategies optimize the detection of almitrine mesylate’s effects on ventilation-perfusion (V/Q) matching in experimental lung injury?

Answer:

- Multiple inert gas elimination technique (MIGET) quantifies V/Q distributions before/after almitrine administration in animal models .

- Hemodynamic monitoring (e.g., pulmonary artery pressure, cardiac output) paired with arterial blood gas analysis .

- Dose-response studies with incremental almitrine infusions to identify thresholds for efficacy versus adverse effects .

Advanced Question: How are contradictions in almitrine mesylate’s therapeutic index managed during clinical translation?

Answer:

- Pharmacogenomic profiling identifies patient subgroups with genetic polymorphisms affecting almitrine metabolism (e.g., CYP450 enzymes) .

- Real-world evidence (RWE) meta-analyses reconcile trial data with post-marketing surveillance on hepatic adverse events .

- Preclinical-to-clinical extrapolation (PBPK modeling) optimizes dosing regimens to balance oxygenation benefits and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.